molecular formula C27H22N2O4 B2819785 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid CAS No. 1998643-85-8

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid

Cat. No. B2819785
M. Wt: 438.483
InChI Key: SDOCAXUVRCYHEN-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.483. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Labeling and Chemosensors

  • Fluorescent Labeling Reagent : The derivative 6-MOQ-NH2, synthesized from (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid, was effective for determining carboxylic acids. It provided significant signal-to-noise ratios for acids like propionic and isobutyric acid, highlighting its potential in biomedical analysis due to its strong fluorescence in a wide pH range (Hirano et al., 2004).

  • Chemosensors : A chemosensor was developed using a derivative of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid for detecting Zn2+ concentrations in living cells and aqueous solution. This sensor could efficiently and selectively detect Zn2+ ions, which is crucial for biological and environmental monitoring (Park et al., 2015).

Synthesis and Polymerization

  • Solid-Phase Synthesis of Oligomers : The N-Fluoren-9-ylmethoxycarbonyl-protected derivatives of this compound have been utilized in the solid-phase synthesis of oligomers. These derivatives are key to synthesizing oligomers with varying lengths, which are essential in developing new polymers and materials (Gregar & Gervay-Hague, 2004).

  • Surfactant for Carbon Nanotubes : This compound's derivatives, specifically N-Fluorenyl-9-methoxycarbonyl-protected amino acids, are effective surfactants for carbon nanotubes. They enable the creation of homogeneous aqueous nanotube dispersions, which is significant for the application of carbon nanotubes in various fields (Cousins et al., 2009).

Peptide Synthesis and Modification

  • Protecting Group in Peptide Synthesis : The N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of this compound are useful for preparing peptides with reversibly protected peptide bonds. This feature is significant in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOCAXUVRCYHEN-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)N=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.